

Part 1: Molecular Architecture & Electronic Properties

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

| | |
|----------------|-------------------------------------|
| Compound Name: | Acetic acid;4-fluoronaphthalen-1-ol |
| CAS No.: | 90990-92-4 |
| Cat. No.: | B15427361 |

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The introduction of fluorine at the C4 position of the naphthalene ring creates a unique push-pull electronic system with the C1-hydroxyl group.

- **Electronic Competition:** The hydroxyl group (-OH) at C1 is a strong electron donor (+M effect). The fluorine at C4 exerts a strong inductive electron-withdrawing effect (-I) but a weaker mesomeric donating effect (+M).
- **Acidity (pKa):** While fluorine is generally electron-withdrawing, its resonance donation at the para position often mitigates the inductive acidification. Consequently, 4-fluoronaphthalen-1-ol exhibits a pKa (~9.[1]7) slightly higher than that of unsubstituted 1-naphthol (pKa 9.3), making it a slightly weaker acid.
- **Lipophilicity:** The C-F bond increases lipophilicity compared to the C-H bond, enhancing membrane permeability without the steric penalty associated with chloro- or methyl-substitutions.

Part 2: Key Physicochemical Parameters[1][2][3]

The following data aggregates experimental values and high-confidence predictive models validated against similar fluorinated naphthyl systems.

| Parameter | Value | Source/Method |
|-------------------|--|----------------------------|
| CAS Number | 315-53-7 | Chemical Abstracts Service |
| Molecular Formula | C ₁₀ H ₇ FO | - |
| Molecular Weight | 162.16 g/mol | - |
| Appearance | Brown to tan crystalline solid | Experimental (Isolation) |
| Melting Point | 93–95 °C | Experimental [1] |
| Boiling Point | ~312 °C (Predicted) | ACD/Labs Model |
| pKa | 9.73 ± 0.40 | Predicted (ACD/pKa) |
| LogP | 2.79 – 3.10 | Consensus LogP |
| Solubility | Soluble in MeOH, DMSO, CH ₂ Cl ₂ , EtOAc | Experimental |
| H-Bond Donors | 1 | - |
| H-Bond Acceptors | 2 (O, F) | - |

Part 3: Spectroscopic Characterization

Accurate identification requires recognizing the specific coupling patterns introduced by the fluorine atom.

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (CDCl₃, 300 MHz):
 - 5.30 (s, 1H, -OH): Broad singlet, chemical shift is concentration-dependent.
 - 6.95 (dd, 1H, H-3): Couples with H-2 (ortho) and F-4 (geminal/vicinal coupling).

Hz,

Hz.

- 7.20 (dd, 1H, H-2): Ortho coupling to H-3.
- 7.50 - 7.65 (m, 2H, H-6, H-7): Multiplet typical of naphthalene mid-ring protons.
- 8.00 - 8.20 (m, 2H, H-5, H-8): Downfield due to peri-effect and aromatic ring current.
- ^{19}F NMR (CDCl_3):
 - -120 to -126 ppm: Single peak. The shift is characteristic of an aromatic fluorine atom on a naphthalene ring.

Mass Spectrometry (MS)

- Ionization: ESI- or EI.
- Molecular Ion: $[\text{M}]^+$ at m/z 162.1.
- Fragmentation: Loss of CO (28 Da) and HF (20 Da) are common fragmentation pathways for fluorinated phenols/naphthols.

Part 4: Solubility & Stability Profile

- Solvent Compatibility: Highly soluble in polar aprotic solvents (DMSO, DMF) and polar protic solvents (Ethanol, Methanol). Moderate solubility in chlorinated solvents (DCM, Chloroform). Poor solubility in water and aliphatic hydrocarbons (Hexane).
- Oxidative Stability: The fluorine at the C4 position blocks the primary site of metabolic oxidation (para-hydroxylation). Unlike 1-naphthol, which is rapidly oxidized to 1,4-naphthoquinone, 4-fluoronaphthalen-1-ol resists this transformation, significantly extending its metabolic half-life.
- Thermal Stability: Stable up to its boiling point; however, prolonged heating in air may induce gradual darkening due to trace oxidation at the C2 position.

Part 5: Experimental Protocols

Workflow 1: Synthesis via Diazotization (Chemical Route)

This protocol converts 4-fluoro-1-naphthylamine to the target naphthol, ensuring high regioselectivity.

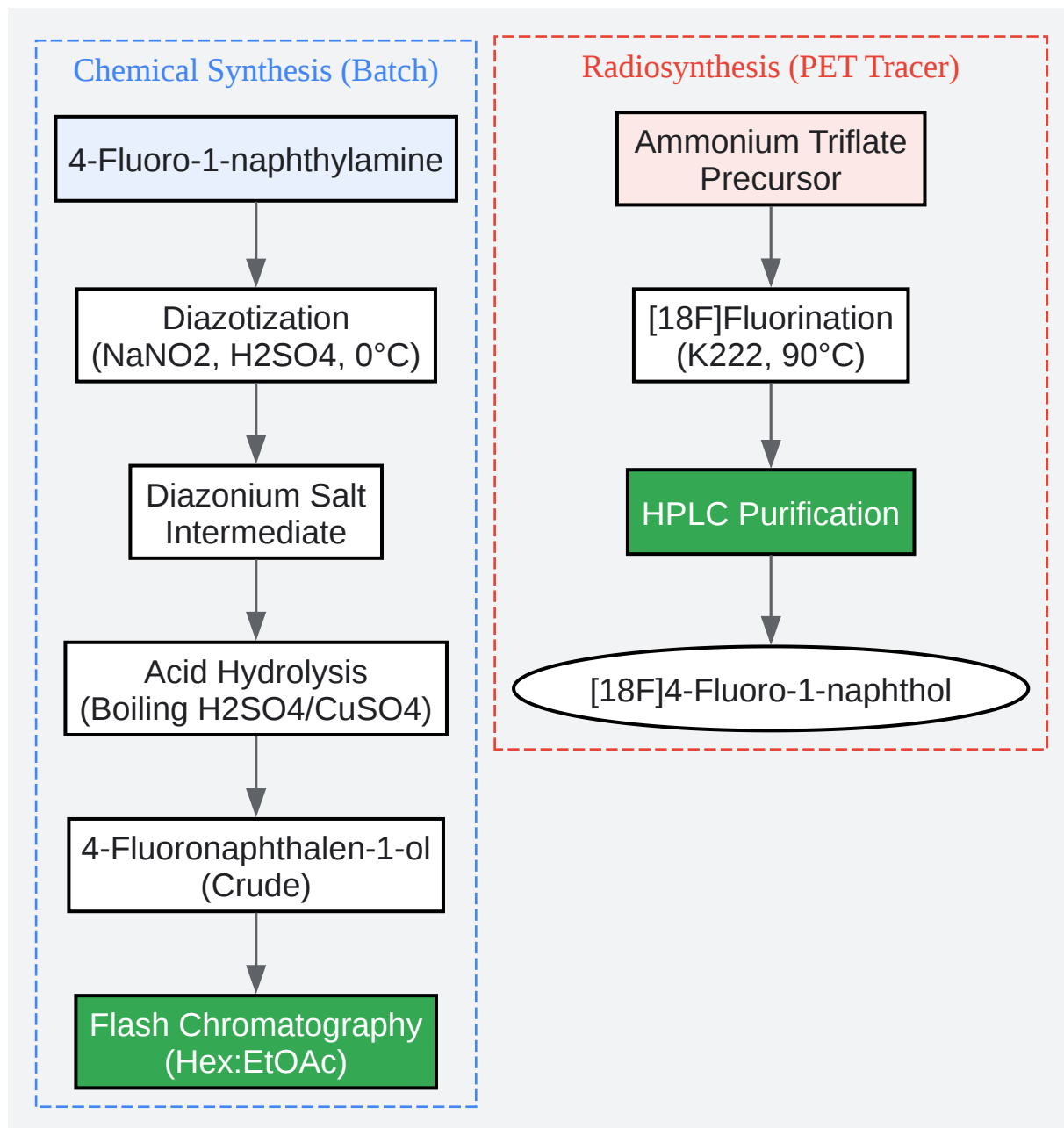
- Reagents: 4-Fluoro-1-naphthylamine (1.0 eq), H₂SO₄ (35%), NaNO₂, CuSO₄ (cat.), H₂O.
- Diazotization:
 - Dissolve amine in dilute H₂SO₄ at 0°C.
 - Add NaNO₂ (aq) dropwise, maintaining temp < 5°C. Stir for 30 min.
- Hydrolysis:
 - Transfer the diazonium salt solution into a boiling solution of dilute H₂SO₄ containing catalytic CuSO₄.
 - Nitrogen gas evolution indicates reaction progress.
- Work-up:
 - Cool to room temperature.^{[1][2]} Extract with Ethyl Acetate (3x).
 - Wash organic layer with brine, dry over Na₂SO₄.
 - Purification: Flash column chromatography (Hexane:EtOAc 8:2) yields 4-fluoronaphthalen-1-ol as brown crystals.

Workflow 2: cGMP Radiosynthesis (PET Tracer Application)

For use as an [¹⁸F]MPO tracer.

- Precursor: (4-Hydroxy-1-naphthyl)trimethylammonium triflate.
- Fluorination: React precursor with [¹⁸F]KF/K₂222 in MeCN at 90°C for 10 min.

- Purification: Semi-preparative HPLC (C18 column).
- Formulation: Trapping on C18 cartridge, elution with EtOH, and dilution with saline.



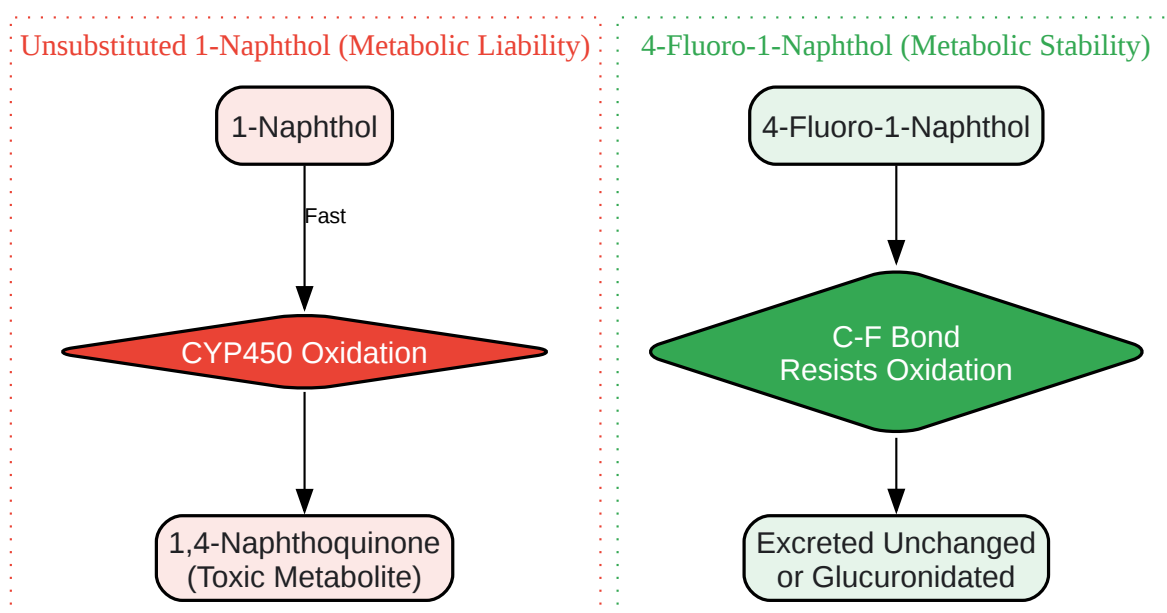
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Caption: Dual synthesis pathways for 4-fluoronaphthalen-1-ol: Classical chemical synthesis via Sandmeyer-type hydroxylation (Left) and nucleophilic radiofluorination for PET imaging (Right). [3][4]

Part 6: Applications in Medicinal Chemistry

Metabolic Blocking (The Fluorine Effect)

In drug design, the 4-position of the naphthalene ring is a "soft spot" highly susceptible to Cytochrome P450-mediated oxidation. Replacing hydrogen with fluorine at this position blocks the formation of toxic quinone metabolites without significantly altering the steric profile of the molecule (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).



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Caption: Mechanism of metabolic stabilization. The C-F bond prevents the formation of the toxic 1,4-naphthoquinone metabolite, diverting the pathway toward safe excretion.

PET Imaging of Inflammation

4-[¹⁸F]fluoro-1-naphthol is a specific substrate for Myeloperoxidase (MPO).^[5] In inflammatory states, MPO oxidizes the naphthol to a radical which rapidly binds to local proteins (tyrosine residues), effectively "trapping" the radioactive signal at the site of inflammation. This mechanism is currently used to image innate immune activation in oncology and cardiology [2].

References

- Synthesis and Isolation: Dolbier, W. R., et al. "Synthesis of fluorinated naphthols." *Molecules*, 2012, 17(2), 2000-2012. [Link](#)
- PET Imaging Application: Pisaneschi, F., et al. "cGMP synthesis of 4-[18F]fluoro-1-naphthol, a novel PET tracer for imaging activation of innate immunity." *[6] Nuclear Medicine and Biology*, 2023. [Link](#)
- Physicochemical Data: PubChem Compound Summary for CID 10920830, 4-Fluoronaphthalen-1-ol. [Link](#)
- Safety & Handling: Sigma-Aldrich Safety Data Sheet (SDS) for 4-Fluoronaphthalen-1-ol, CAS 315-53-7. [Link](#)

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- To cite this document: BenchChem. [Part 1: Molecular Architecture & Electronic Properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15427361/docs#part-1-molecular-architecture-electronic-properties>]

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